N-isopropyl-3-(piperidin-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-3-(piperidin-2-yl)propan-1-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-3-(piperidin-2-yl)propan-1-amine typically involves the reaction of piperidine with isopropylamine under specific conditions. One common method involves the alkylation of piperidine with isopropyl bromide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-3-(piperidin-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, electrophiles, and bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include amine oxides, reduced derivatives, and substituted piperidine compounds .
Scientific Research Applications
N-isopropyl-3-(piperidin-2-yl)propan-1-amine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and intermediates for drug synthesis
Mechanism of Action
The mechanism of action of N-isopropyl-3-(piperidin-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(propan-2-yl)piperidin-3-amine: A similar compound with slight structural differences.
3-(2-Ethylpiperidin-1-yl)propan-1-amine: Another piperidine derivative with different substituents.
Uniqueness
N-isopropyl-3-(piperidin-2-yl)propan-1-amine is unique due to its specific isopropyl and piperidine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H24N2 |
---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
3-piperidin-2-yl-N-propan-2-ylpropan-1-amine |
InChI |
InChI=1S/C11H24N2/c1-10(2)12-9-5-7-11-6-3-4-8-13-11/h10-13H,3-9H2,1-2H3 |
InChI Key |
KNBXRKXNBUUQHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCCC1CCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.